6-Oxa-2-azaspiro[3.4]octan-7-one
Description
6-Oxa-2-azaspiro[3.4]octan-7-one is a spirocyclic compound featuring a fused oxetane-pyrrolidone system. Its unique bicyclic architecture, combining oxygen and nitrogen heteroatoms, confers distinct electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. Key applications include its use as a building block for herbicides (e.g., S1P receptor modulators) and in drug discovery for neurological disorders .
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
6-oxa-2-azaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C6H9NO2/c8-5-1-6(4-9-5)2-7-3-6/h7H,1-4H2 |
InChI Key |
OYKFTDAVMKPKDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCC12CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azaspiro[3.4]octan-7-one can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring or the four-membered ring . The reaction typically requires specific conditions such as low temperatures and the use of dry solvents to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxo derivatives, while reduction reactions may yield hydro derivatives .
Scientific Research Applications
6-Oxa-2-azaspiro[3.4]octan-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-7-one involves its interaction with specific molecular targets and pathways. For instance, it exhibits inhibitory activities against the epidermal growth factor receptor (EGFR), which is a key pathway involved in cell growth and proliferation . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirocyclic Analogues
a) 2-Oxa-6-azaspiro[3.4]octan-7-one (CAS: 1207174-87-5)
- Structure : Differs in heteroatom positioning (2-oxa vs. 6-oxa in the target compound).
- Properties: Molecular formula C₆H₉NO₂, density 1.24 g/cm³, pKa ~15.98 .
- Applications : Marketed as a pharmaceutical intermediate with projected growth in global production capacity (2020–2025) .
- Key Distinction : The altered heteroatom arrangement impacts solubility and reactivity, favoring its use in α4β2 nicotinic receptor agonist synthesis for cognitive deficit therapies .
b) 5-Oxa-7-azaspiro[3.4]octan-6-one (CAS: 27784-33-4)
- Structure : Oxygen at position 5 and nitrogen at 7, creating a distinct electronic profile.
- Properties : Molecular weight 127.14 , soluble in common organic solvents .
- Applications : Primarily a research chemical for organic synthesis.
- Key Distinction : Reduced steric hindrance compared to the target compound, enabling easier functionalization .
Bridged Lactams and Bicyclic Derivatives
a) 1,6-Diazabicyclo[3.2.1]octan-7-one Derivatives
- Structure : Bridged bicyclic system with two nitrogen atoms.
- Applications : Potent β-lactamase inhibitors (e.g., WO 2013/030733), showing antibacterial activity against resistant strains .
- Key Distinction : Bridged systems exhibit higher conformational rigidity than spirocycles, enhancing target binding affinity .
b) (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
- Structure : Brominated derivative of a 6-oxabicyclo[3.2.1] system.
- Applications : Key intermediate in synthesizing edoxaban, a Factor Xa inhibitor for thrombosis .
- Key Distinction: The bromine substituent facilitates further cross-coupling reactions, a feature absent in the non-halogenated target compound .
Functionalized Spirocycles
a) 2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one
- Structure : Hydroxymethyl group at position 2.
- Properties: Molecular formula C₈H₁₃NO₂, predicted collision cross-section optimized for pharmacokinetics .
- Applications: Potential prodrug candidate due to enhanced solubility from the hydroxyl group .
b) 7-Oxo-6-aza-spiro[3.4]octane-2-carboxylic Acid
Comparative Data Table
Research Findings and Trends
- Synthetic Accessibility : The target compound is synthesized via rhodium-catalyzed cyclization, offering enantioselectivity (up to 69% ee) . In contrast, diazabicyclo derivatives require multistep routes involving brominating agents (e.g., NBS) .
- Biological Activity : Spirocycles like 6-Oxa-2-azaspiro[3.4]octan-7-one show superior metabolic stability over bridged systems, attributed to reduced ring strain .
- Market Trends : Global production of 2-oxa-6-azaspiro[3.4]octan-7-one is projected to grow at 6.8% CAGR (2020–2025), driven by demand for CNS therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
